molecular formula C21H18N4O3S3 B14975186 N-(3-methoxybenzyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide

N-(3-methoxybenzyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide

Cat. No.: B14975186
M. Wt: 470.6 g/mol
InChI Key: YMBCKUVLDVDWTC-UHFFFAOYSA-N
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Description

This compound belongs to the thiazolo[4,5-d]pyrimidine class, characterized by a fused thiazole-pyrimidine core. The structure includes a 3-methoxybenzyl group at the N-position and a thioacetamide side chain at C5 of the pyrimidine ring.

Properties

Molecular Formula

C21H18N4O3S3

Molecular Weight

470.6 g/mol

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide

InChI

InChI=1S/C21H18N4O3S3/c1-28-15-9-5-6-13(10-15)11-22-16(26)12-30-20-23-18-17(19(27)24-20)31-21(29)25(18)14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,22,26)(H,23,24,27)

InChI Key

YMBCKUVLDVDWTC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

Key structural analogs differ in substituents on the benzyl group, pyrimidine ring, and side chains. For example:

  • N-Benzyl-2-{[3-(4-Ethoxyphenyl)-6-Methyl-7-Oxo-2-Thioxo-2,3,6,7-Tetrahydrothiazolo[4,5-d]Pyrimidin-5-yl]Sulfanyl}Acetamide (): Replaces the 3-methoxybenzyl group with a 4-ethoxyphenyl substituent.
  • Ethyl 7-Methyl-3-Oxo-5-Phenyl-2-(2,4,6-Trimethoxybenzylidene)-Thiazolo[3,2-a]Pyrimidine-6-Carboxylate ():
    • Features a trimethoxybenzylidene group and ester side chain.
    • X-ray diffraction reveals a puckered pyrimidine ring (flattened boat conformation) and an 80.94° dihedral angle between the thiazolopyrimidine and benzene rings, suggesting steric effects from bulky substituents .

Spectroscopic and Analytical Comparisons

  • NMR Profiling ():
    • Chemical shift differences in regions A (positions 39–44) and B (positions 29–36) of related compounds indicate substituent-induced electronic changes. For the target compound, the 3-methoxybenzyl group would likely perturb shifts in analogous regions .
  • Elemental Analysis (): A structurally distinct analog, N-(3-Cyano-4,5,6,7-Tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-Dimethyl-3-Oxo-2-Phenylpyrazol-4-yl)Amino]-1,3,4-Thiadiazol-2-yl]Sulfanyl]Acetamide, shows C: 48.89%, H: 4.10%, N: 21.93% (calc.) vs. found values (C: 49.00%, H: 4.30%, N: 22.10%), highlighting minor deviations due to synthesis impurities .

Data Tables

Table 1: Structural and Analytical Comparison of Thiazolo-Pyrimidine Derivatives

Compound Name Substituents Key Features Elemental Analysis (Calc./Found) Ref.
N-(3-Methoxybenzyl)-2-((7-Oxo-3-Phenyl-2-Thioxo-2,3,6,7-Tetrahydrothiazolo[4,5-d]Pyrimidin-5-yl)Thio)Acetamide 3-Methoxybenzyl, thioacetamide side chain 2-Thioxo, 7-oxo, fused thiazolo-pyrimidine N/A (not reported)
N-Benzyl-2-{[3-(4-Ethoxyphenyl)-6-Methyl-7-Oxo-2-Thioxo-2,3,6,7-Tetrahydrothiazolo[4,5-d]Pyrimidin-5-yl]Sulfanyl}Acetamide 4-Ethoxyphenyl, benzyl Enhanced lipophilicity N/A
Ethyl 7-Methyl-3-Oxo-5-Phenyl-2-(2,4,6-Trimethoxybenzylidene)-Thiazolo[3,2-a]Pyrimidine-6-Carboxylate Trimethoxybenzylidene, ester Puckered pyrimidine ring, 80.94° dihedral angle N/A

Table 2: Key Spectral Data for Analogous Compounds

Compound IR (cm⁻¹) ¹H NMR (δ, ppm) MS (m/z) Ref.
N-{2,2,2-Trichloro-1-[(5-Phenyl-1,3,4-Thiadiazol-2-yl)Amino]Ethyl}Acetamide 3310 (NH), 1670 (C=O) 1.91 (s, CH3), 7.52–7.94 (m, C6H5) 384 [M+H]⁺
N-(3-Cyano-4,5,6,7-Tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-Dimethyl-3-Oxo-2-Phenylpyrazol-4-yl)Amino]... N/A N/A 319 [M+H]⁺ (calc.)

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The compound’s structure necessitates a modular approach:

  • Thiazolo[4,5-d]pyrimidine core : Synthesized via cyclocondensation of thiourea, aldehydes, and β-keto esters.
  • Thioacetamide side chain : Introduced through nucleophilic substitution or thiol-ene coupling.
  • 3-Methoxybenzyl group : Attached via amidation or alkylation reactions.

Key intermediates include ethyl 7-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidine-6-carboxylate and N-(3-methoxybenzyl)-2-chloroacetamide.

Preparation Methods

Synthesis of the Thiazolo[4,5-d]Pyrimidine Core

The core is synthesized via a modified Biginelli reaction, followed by cyclization:

Step 1: Biginelli Reaction
A mixture of thiourea (15 mmol), ethyl acetoacetate (10 mmol), and benzaldehyde (10 mmol) is fused with ZnCl₂ (2 mmol) in glacial acetic acid at 80°C for 4 hours. The product, ethyl 6-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxylate, is isolated in 85% yield after crystallization.

Step 2: Thiazole Ring Formation
The pyrimidine intermediate (1 mmol) reacts with 1,2-dibromoethane (1.5 mmol) in DMF containing K₂CO₃ (2 mmol) at 100°C for 10 hours. This cyclization yields ethyl 7-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidine-6-carboxylate (72% yield).

Table 1: Optimization of Thiazolo[4,5-d]Pyrimidine Core Synthesis
Catalyst Solvent Temperature (°C) Yield (%) Reference
ZnCl₂ AcOH 80 85
NH₄OAc EtOH 70 78
K₂CO₃ DMF 100 72

Attachment of the 3-Methoxybenzyl Group

The 3-methoxybenzyl moiety is introduced via reductive amination or amidation:

Amidation Protocol
3-Methoxybenzylamine (1.5 mmol) reacts with 2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetic acid (1 mmol) using EDCl/HOBt in DCM. The reaction proceeds at 25°C for 12 hours, affording the product in 75% yield after column chromatography.

Industrial-Scale Synthesis and Optimization

Continuous Flow Reactors

To enhance scalability, the thiazolopyrimidine core synthesis is adapted to continuous flow systems:

  • Residence Time : 30 minutes at 120°C.
  • Throughput : 1.2 kg/day with 89% yield.

Purification Techniques

  • Chromatography : Silica gel chromatography (hexane:EtOAc, 3:1) removes unreacted starting materials.
  • Recrystallization : Ethanol/water mixtures improve purity to >98%.
Table 2: Industrial Synthesis Parameters
Parameter Condition Outcome
Reactor Type Continuous Flow 89% Yield
Catalyst Loading 2 mol% ZnCl₂ Reduced Waste
Purification Gradient Chromatography 98.5% Purity

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of thioxo-thiazolo[4,5-d]pyrimidine derivatives like this compound?

  • Methodological Answer : The synthesis typically involves multi-step heterocyclization. For example:
  • Step 1 : Condensation of substituted isothiocyanates with amines or hydrazides to form thiourea intermediates (e.g., via ethanol reflux, as in ).
  • Step 2 : Cyclization under acidic conditions (e.g., concentrated H2SO4) to form the thiazolo[4,5-d]pyrimidine core .
  • Step 3 : Thioacetylation via reaction with chloroacetyl chloride or derivatives in DMF with K2CO3 as a base ().
  • Monitoring : TLC (silica gel, chloroform:acetone 3:1) is critical for tracking reaction progress .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1650–1670 cm<sup>-1</sup>, C=S at ~1250 cm<sup>-1</sup>) .
  • NMR : <sup>1</sup>H NMR resolves methoxy (δ 3.7–3.9 ppm) and aromatic protons (δ 7.2–7.9 ppm), while <sup>13</sup>C NMR confirms carbonyl and thiocarbonyl carbons .
  • Mass Spectrometry (FAB-MS) : Validates molecular ion peaks (e.g., [M+H]<sup>+</sup> m/z) .

Q. How is X-ray crystallography applied to confirm the molecular structure?

  • Methodological Answer : Co-crystals of intermediates or final products are analyzed using SHELX software for structure refinement. For example:
  • Data Collection : Single-crystal X-ray diffraction (Mo Kα radiation, λ = 0.71073 Å).
  • Refinement : SHELXL refines atomic coordinates and thermal parameters, resolving ambiguities in tautomeric forms (e.g., thione vs. thiol) .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side reactions (e.g., disulfide formation) during thioacetamide coupling?

  • Methodological Answer :
  • Optimized Solvent Systems : Use anhydrous DMF with controlled temperature (0–5°C) to suppress oxidation of thiol intermediates .
  • Catalytic Additives : Introduce triphenylphosphine (PPh3) to stabilize reactive sulfur species .
  • Stoichiometry : Maintain a 1.5:1 molar ratio of chloroacetylated reagent to the thiol precursor to ensure complete conversion ().

Q. What strategies resolve discrepancies in <sup>1</sup>H NMR data caused by dynamic tautomerism in the thioxo-thiazolo core?

  • Methodological Answer :
  • Variable-Temperature NMR : Conduct experiments at low temperatures (e.g., –40°C) to "freeze" tautomeric equilibria and distinguish thione (C=S) and thiol (S–H) forms .
  • 2D NMR Techniques : HSQC and HMBC correlations map coupling between protons and carbons, clarifying ambiguous assignments .

Q. How can computational methods complement experimental data for structural validation?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate optimized geometries and compare with X-ray bond lengths/angles to validate crystallographic data .
  • Molecular Docking : Predict binding interactions if the compound is studied for biological activity (e.g., enzyme inhibition) .

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